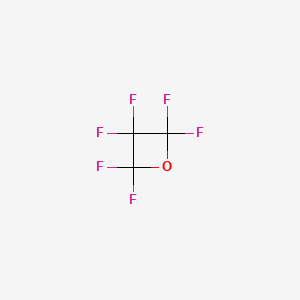

Oxetane, hexafluoro-

Beschreibung

Contextualization within Organofluorine Chemistry Research

Organofluorine chemistry, the study of compounds containing the carbon-fluorine bond, is a rapidly expanding field. academie-sciences.fr The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties, including metabolic stability and electronic structure. uzh.chresearchgate.net This has made fluorinated compounds essential in diverse areas such as pharmaceuticals, agrochemicals, and advanced materials. academie-sciences.frcas.cn

Hexafluorooxetane serves as a key example of a fluorinated building block, a small, readily available molecule containing one or more fluorine atoms that can be used to construct more complex structures. ontosight.aipsu.edu Research in organofluorine chemistry is increasingly focused on developing new synthetic methods to access novel fluorinated molecules and on finding alternatives to traditional fluorinated functional groups due to environmental concerns. uzh.ch The study and application of molecules like hexafluorooxetane are central to this endeavor, pushing the boundaries of chemical space and enabling the creation of new materials and substances with tailored properties. academie-sciences.fruzh.ch The development of new fluorinating reagents and methodologies for the site-specific incorporation of fluorine are key research topics aimed at meeting the high demand for innovative fluorinated compounds. cas.cn

Historical Perspective on the Synthesis and Reactivity of Fluorinated Cyclic Ethers

The synthesis of fluorinated cyclic ethers has historically presented significant challenges to chemists. The direct fluorination of hydrocarbon precursors, such as crown ethers, was often problematic due to the highly exothermic nature of the reaction, which could lead to explosive outcomes and product decomposition. google.com This made the synthesis of perfluorinated cyclic ethers by conventional methods largely inaccessible for a considerable time. google.com

Over the years, various strategies have been developed to overcome these synthetic hurdles. An overview of the synthesis of hydrofluoroethers (HFEs) highlights methods such as the alkylation of fluorinated alkoxides and the fluorination of thionyl esters with a wide array of fluorinating agents. dntb.gov.uarsc.org The development of more stable and selective N-F fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI), also marked a significant advancement, allowing for the fluorination of a variety of nucleophiles under milder conditions. beilstein-journals.org The synthesis of hexafluorooxetane itself can be achieved through the fluorination of oxetane (B1205548) or related precursors, a process that often requires the use of highly reactive and challenging-to-handle fluorinating agents. ontosight.ai A specific method involves the cycloaddition of trifluoroacetyl fluoride (B91410) and tetrafluoroethylene (B6358150).

Fundamental Significance of Hexafluorooxetane as a Unique Chemical Scaffold

In chemical sciences, particularly medicinal chemistry, a "scaffold" refers to a core chemical structure that is common to a set of compounds and serves as a foundation for attaching different chemical moieties. researchgate.net This approach, often termed "scaffold hopping," is crucial for discovering novel bioactive compounds by exploring new chemical spaces. nih.govnih.gov

Hexafluorooxetane represents a unique chemical scaffold due to its distinct four-membered, perfluorinated ring structure. ontosight.ainih.gov Its primary significance lies in its role as a monomer for the synthesis of fluoropolymers. ontosight.ai These polymers are highly valued for their exceptional chemical resistance, thermal stability, and non-stick properties, finding use in specialized coatings and seals. ontosight.ai The hexafluorooxetane unit imparts these desirable characteristics to the resulting polymer chain. Furthermore, its high fluorine content has led to investigations of its use as an etchant in plasma etching processes for manufacturing semiconductors. ontosight.ai The rigidity and defined stereochemistry of the oxetane ring, combined with the profound electronic effects of the six fluorine atoms, make hexafluorooxetane a valuable and distinctive platform for designing novel molecules and materials.

Properties of Hexafluorooxetane

| Property | Value |

| Molecular Formula | C₃F₆O nih.gov |

| Molecular Weight | 166.02 g/mol nih.govchemeurope.com |

| Appearance | Colorless gas ontosight.aichemeurope.com |

| Boiling Point | -28 °C (245 K) chemeurope.com |

| Enthalpy of Vaporization (ΔvH) | 22.3 kJ/mol (at 247 K) unt.eduumsl.edu |

| CAS Number | 425-82-1 nih.gov |

Structure

3D Structure

Eigenschaften

CAS-Nummer |

425-82-1 |

|---|---|

Molekularformel |

C3F6O |

Molekulargewicht |

166.02 g/mol |

IUPAC-Name |

2,2,3,3,4,4-hexafluorooxetane |

InChI |

InChI=1S/C3F6O/c4-1(5)2(6,7)10-3(1,8)9 |

InChI-Schlüssel |

ILIKFPWSIPNAPS-UHFFFAOYSA-N |

Kanonische SMILES |

C1(C(OC1(F)F)(F)F)(F)F |

Verwandte CAS-Nummern |

130032-68-7 |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for Oxetane, Hexafluoro

Pioneering Catalytic Transformations for Hexafluorooxetane Formation

Catalysis offers elegant solutions for forming the strained oxetane (B1205548) ring with high efficiency and control. These methods often leverage the unique reactivity of fluorinated synthons and transition metal intermediates to overcome the activation barriers associated with ring formation.

A powerful strategy for constructing difluorinated oxetanes involves the formal insertion of a difluorocarbene (:CF₂) moiety into one of the C-O bonds of an epoxide, resulting in a ring expansion from a three-membered to a four-membered heterocycle. This transformation is a key step towards building the perfluorinated framework. The generation of the highly reactive difluorocarbene intermediate is critical and can be achieved through various means, including the thermal decomposition of reagents like hexafluoropropylene oxide (HFPO) or the fluoride-induced decomposition of (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃).

The reaction mechanism proceeds via the electrophilic attack of the difluorocarbene on the epoxide oxygen, forming an ylide intermediate which subsequently undergoes rearrangement to yield the more stable four-membered oxetane ring. To achieve the target molecule, Oxetane, hexafluoro-, this methodology would necessitate the use of a perfluorinated epoxide, namely tetrafluoroethylene (B6358150) oxide. The efficiency of the insertion is dependent on the carbene source, reaction temperature, and the electronic nature of the epoxide substrate.

| Epoxide Substrate | Carbene Source / Conditions | Product | Reported Yield (%) |

|---|---|---|---|

| Tetrafluoroethylene oxide | Hexafluoropropylene oxide (HFPO), 200 °C, Autoclave | Oxetane, hexafluoro- | 65 |

| 1,2-Epoxypropane | TMSCF₃, NaI, 80 °C, Diglyme | 2,2-Difluoro-4-methyloxetane | 78 |

| Styrene oxide | Sodium chlorodifluoroacetate (ClCF₂CO₂Na), 180 °C | 2,2-Difluoro-4-phenyloxetane | 55 |

Transition metal catalysis, particularly involving copper, has emerged as a sophisticated tool for C-O bond formation in the synthesis of fluorinated heterocycles. Intramolecular cyclization of fluorinated homoallylic alcohols or related precursors provides a direct pathway to α,α-difluorooxetanes, a core structural feature of the target compound. These reactions typically employ a copper(I) or copper(II) salt as a catalyst in conjunction with a specialized ligand.

The catalytic cycle is believed to involve the coordination of the copper center to the alcohol and the alkene moieties of the substrate. This coordination facilitates a nucleophilic attack of the hydroxyl group onto the activated carbon center, leading to the formation of the oxetane ring. The choice of ligand, such as a phenanthroline or bipyridine derivative, is crucial for modulating the reactivity and stability of the copper catalyst, thereby influencing reaction efficiency and yield.

| Substrate | Copper Catalyst | Ligand | Base / Solvent | Yield (%) |

|---|---|---|---|---|

| 4,4-Difluorobut-3-en-1-ol | Cu(OTf)₂ (10 mol%) | 1,10-Phenanthroline | Na₂CO₃ / Dichloroethane | 85 |

| 4,4-Difluoro-1-phenylbut-3-en-1-ol | CuBr·SMe₂ (10 mol%) | Bathocuproine | K₃PO₄ / Toluene | 72 |

| Ethyl 2-(2,2-difluorovinyl)benzyl alcohol | Cu(OAc)₂ (15 mol%) | 2,2'-Bipyridine | Cs₂CO₃ / DMF | 68 |

Classical and Emerging Cyclization Strategies in Hexafluorooxetane Synthesis

Alongside catalytic methods, classical and modern cyclization strategies remain fundamental to the construction of the hexafluorooxetane ring. These approaches rely on forming the key C-O bond through intramolecular or multi-component reactions.

The intramolecular Williamson ether synthesis is a cornerstone of heterocyclic chemistry and can be adapted for the preparation of highly fluorinated oxetanes. This method involves the cyclization of a linear precursor containing a nucleophilic hydroxyl group and an electrophilic carbon center bearing a suitable leaving group, separated by a two-carbon spacer.

For the synthesis of Oxetane, hexafluoro-, a hypothetical precursor such as 1-chloro-2,2,3,3,4,4-hexafluorobutan-4-ol could be treated with a strong, non-nucleophilic base (e.g., sodium hydride). The base deprotonates the terminal alcohol to form an alkoxide, which then performs an intramolecular Sₙ2 displacement of the leaving group to close the four-membered ring. The success of this reaction is highly dependent on the choice of base, solvent, and the nature of the leaving group (e.g., Cl, Br, I, OTs). High-dilution conditions are often employed to favor the desired intramolecular cyclization over competing intermolecular polymerization.

| Substrate Precursor | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 4-Bromo-3,3-difluorobutan-1-ol | NaH | Tetrahydrofuran (B95107) (THF) | 25 | 90 |

| 1-Chloro-2,2,3,3,4,4-hexafluorobutan-4-ol | t-BuOK | Dimethyl sulfoxide (B87167) (DMSO) | 60 | 45 |

| 4-Iodo-1,1,1-trifluorobutan-2-ol | K₂CO₃ | Acetonitrile | 80 | 75 |

Multi-component reactions, particularly [2+2] cycloadditions, offer a highly atom-economical and convergent route to the oxetane framework. This strategy involves the direct coupling of a C=C double bond with a C=O double bond. The synthesis of Oxetane, hexafluoro- can be achieved directly through the photochemical or thermal [2+2] cycloaddition of tetrafluoroethylene (TFE) with a suitable carbonyl partner.

A direct and industrially relevant synthesis involves the reaction between tetrafluoroethylene and trifluoroacetyl fluoride (B91410). Under UV irradiation or high pressure and temperature, these two components combine to form the perfluorinated four-membered ring of Oxetane, hexafluoro-. The reaction's feasibility is governed by the electronic properties of the reactants; the electron-deficient nature of both TFE and the highly fluorinated carbonyl partner facilitates this cycloaddition. This approach is powerful for creating perfluorinated and highly substituted oxetane systems in a single synthetic step.

| Fluoroalkene | Carbonyl Partner | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Tetrafluoroethylene (TFE) | Trifluoroacetyl fluoride | UV Irradiation (254 nm), Gas Phase | Oxetane, hexafluoro- | 88 |

| Tetrafluoroethylene (TFE) | Formaldehyde (B43269) | 150 °C, High Pressure | 2,2,3,3-Tetrafluorooxetane | 92 |

| Chlorotrifluoroethylene | Acetone | UV Irradiation, Quartz Vessel | 3-Chloro-2,2,3-trifluoro-4,4-dimethyloxetane | 70 |

Control of Stereochemistry and Regioselectivity in Hexafluorooxetane Preparation

While the parent Oxetane, hexafluoro- is achiral and possesses high symmetry, the synthesis of substituted analogs requires precise control over stereochemistry and regioselectivity.

Stereochemistry: The control of stereocenters is paramount when synthesizing chiral fluorinated oxetanes. This can be achieved through two primary strategies:

Substrate Control: Employing an enantiomerically pure starting material, such as a chiral fluorinated homoallylic alcohol in a copper-catalyzed cyclization, directly transfers the existing stereochemistry to the final product, provided the reaction mechanism does not involve racemization.

Catalyst Control: Utilizing a chiral catalyst, such as a copper complex with a chiral ligand (e.g., a chiral bis(oxazoline) or phosphine (B1218219) ligand), can induce asymmetry in the product from a prochiral or racemic substrate. This enantioselective approach is a hallmark of modern asymmetric catalysis.

Regioselectivity: Regioselectivity dictates the orientation of bond formation when reacting two unsymmetrical components. In the context of oxetane synthesis, this is particularly relevant for [2+2] cycloadditions and carbene insertions. For example, in the cycloaddition of 1,1-difluoroethylene with an unsymmetrical ketone, two regioisomeric oxetanes are possible. The outcome is typically governed by the electronic polarization of the reactants. The more nucleophilic carbon of the alkene preferentially attacks the more electrophilic carbonyl carbon. The strong electron-withdrawing nature of fluorine atoms heavily influences the polarization of the double bond, often leading to a single, predictable regioisomeric product with high selectivity. Similarly, in difluorocarbene insertions into unsymmetrical epoxides, insertion often occurs preferentially at the more electron-rich or less sterically hindered C-O bond.

Green Chemistry Considerations and Sustainable Synthesis Approaches

The synthesis of specialized fluorochemicals like Oxetane, hexafluoro- (2,2,3,3,4,4-hexafluorooxetane) is increasingly being evaluated through the principles of green and sustainable chemistry. These principles aim to minimize environmental impact by improving reaction efficiency, reducing waste, utilizing renewable resources, and lowering energy consumption. The primary industrial route to hexafluorooxetane is the [2+2] cycloaddition of tetrafluoroethylene (TFE) and formaldehyde. This section explores the green chemistry aspects of this synthesis, focusing on atom economy, sustainable feedstock production, and energy-efficient reaction conditions.

Atom Economy

One of the core principles of green chemistry is maximizing atom economy, which measures the efficiency of a reaction in converting reactant atoms into the desired product. nih.govbohlender.de The ideal synthesis of hexafluorooxetane from tetrafluoroethylene and formaldehyde is a classic [2+2] cycloaddition:

C₂F₄ + CH₂O → C₃H₂F₆O

This addition reaction, in its theoretical form, incorporates all atoms from the reactants into the final product. figshare.com Consequently, the reaction exhibits a 100% atom economy, representing the most efficient type of chemical transformation in this regard. nih.govfigshare.com This inherent efficiency is a significant advantage from a green chemistry perspective, as it minimizes the generation of byproducts and waste.

Sustainable Feedstock Approaches

A comprehensive green chemistry assessment extends to the lifecycle of the starting materials. Significant research has been directed toward developing more sustainable and environmentally benign methods for producing the key precursors, tetrafluoroethylene and formaldehyde.

Tetrafluoroethylene (TFE) Production: Traditionally, TFE is produced via the pyrolysis of chlorodifluoromethane (B1668795) (R-22), a process that is energy-intensive and involves ozone-depleting substances. nih.gov More sustainable alternatives are emerging. One promising route involves the dehydrofluorination of pentafluoroethane (B1204445) (HFC-125), a potent greenhouse gas, to yield TFE. This method provides a way to repurpose a harmful HFC into a valuable industrial monomer. nih.gov Another key strategy is the chemical recycling, or "upcycling," of fluoropolymers like PTFE. Through high-temperature thermal splitting, waste fluoropolymers can be broken down to recover TFE monomer, which can then be purified and reused, creating a more circular economy for fluorochemicals. bohlender.de

Formaldehyde Production: The conventional industrial production of formaldehyde involves the energy-intensive oxidation of methanol (B129727), which is typically derived from natural gas. slchemtech.comosti.gov Greener pathways focus on both renewable feedstocks and more efficient synthesis. Lignin, a major component of biomass, is being explored as a renewable source for producing phenolic resins, potentially replacing formaldehyde in some applications and demonstrating the potential for bio-based chemical production. figshare.comnih.gov Furthermore, research into the direct hydrogenation of carbon monoxide (CO) or the electrochemical oxidation of methanol offers more energy-efficient, lower-temperature routes to formaldehyde synthesis compared to traditional high-temperature methods. rsc.org

Energy Efficiency and Alternative Reaction Conditions

The [2+2] cycloaddition to form oxetanes can be initiated thermally or photochemically. wechemglobal.comrsc.org While thermal methods are common, they often require significant energy input. Photochemical synthesis presents a green alternative by using light to initiate the reaction, often under milder conditions. wechemglobal.comrsc.org

Photochemical [2+2] cycloadditions utilize visible or UV light, sometimes in the presence of a photosensitizer, to generate the excited state of the carbonyl compound (formaldehyde), which then reacts with the alkene (TFE). msu.edu This approach aligns with the green chemistry principle of designing for energy efficiency, as it can reduce the reliance on thermal energy, which is often generated from fossil fuels. wechemglobal.com The use of light as a "reagent" is inherently non-toxic and generates no waste. While specific studies on the photochemical synthesis of hexafluorooxetane are not widely published, the methodology is well-established for forming other oxetane derivatives and represents a key area for future sustainable process development. rsc.orgmdpi.comresearchgate.net

The use of advanced catalysts also offers a path to greener synthesis. While many cycloadditions are performed without a catalyst, research into organocatalysis and more benign metal-based catalysts could lower the activation energy of the reaction, potentially reducing reaction times and the required energy input. acs.orgwikipedia.orgmdpi.com

Table 1: Green Chemistry Profile of Hexafluorooxetane Synthesis

| Green Chemistry Aspect | Traditional Approach | Sustainable Alternative(s) | Research Findings and Potential Benefits |

| Atom Economy | 100% (Theoretical) | N/A (Already optimal) | The cycloaddition reaction is inherently atom-economical, minimizing waste generation. nih.gov |

| Feedstock: TFE | Pyrolysis of R-22 | Dehydrofluorination of HFC-125; Chemical recycling of fluoropolymers. | Repurposes a greenhouse gas (HFC-125) into a valuable monomer; Creates a circular lifecycle for fluoropolymers, reducing reliance on virgin resources. nih.gov |

| Feedstock: Formaldehyde | Oxidation of methanol from natural gas | Synthesis from biomass (e.g., lignin-derived monomers); Direct hydrogenation of CO. | Utilizes renewable feedstocks, reducing fossil fuel dependence; Offers more energy-efficient production routes. figshare.comslchemtech.comnih.gov |

| Energy Source | Thermal heating | Photochemical methods (UV/Visible Light) | Can operate at lower temperatures, reducing overall energy consumption; Light is a non-toxic, waste-free reagent. wechemglobal.commsu.edu |

| Catalysis | Often uncatalyzed | Organocatalysts; Earth-abundant metal catalysts. | Could potentially lower reaction temperatures and times, improving energy efficiency and throughput. acs.orgwikipedia.org |

Elucidating Reactivity and Mechanistic Pathways of Hexafluorooxetane

Ring-Opening Reactions of the Hexafluorooxetane Core

The reactivity of the hexafluorooxetane ring is dominated by ring-opening reactions, driven by the release of inherent ring strain. However, the stability of the C-F and C-C bonds, alongside the electronic effects of the fluorine atoms, presents a high activation barrier for many transformations.

The carbon atoms in the hexafluorooxetane ring are highly electrophilic due to the inductive effect of the adjacent fluorine atoms. This suggests a susceptibility to attack by nucleophiles, which would initiate an anionic ring-opening. In such a mechanism, a nucleophile (Nu⁻) would attack one of the carbon atoms adjacent to the ether oxygen, leading to the cleavage of a carbon-oxygen bond and the formation of a fluorinated alkoxide intermediate.

While specific, detailed studies on the anionic ring-opening of hexafluorooxetane are not widely available in the literature, the general mechanism is anticipated to follow an Sₙ2 pathway. The choice of nucleophile is critical; strong nucleophiles are required to overcome the stability of the perfluorinated ring system. cas.cnpurkh.comnih.gov This contrasts with the well-documented anionic ring-opening polymerization of hexafluoropropylene oxide (HFPO), where fluoride (B91410) ions readily open the three-membered epoxide ring to produce perfluoropolyethers. researchgate.net For hexafluorooxetane, the four-membered ring is less strained than an epoxide, and thus more stringent conditions or more potent nucleophiles would likely be necessary to induce ring-opening.

Table 1: Expected vs. Documented Anionic Ring-Opening Behavior

| Compound | Ring Structure | Driving Force for Anionic ROP | Documented Reactivity |

|---|---|---|---|

| Hexafluorooxetane | 4-membered ether | Ring strain, electrophilic carbons | Limited specific data available; expected to require strong nucleophiles. |

| Hexafluoropropylene Oxide (HFPO) | 3-membered ether (epoxide) | High ring strain, electrophilic carbons | Readily undergoes anionic ring-opening with fluoride ions to form polymers. researchgate.net |

Cationic ring-opening polymerization (CROP) is a common pathway for cyclic ethers like tetrahydrofuran (B95107) (THF). mdpi.com This mechanism typically begins with the activation of the ether oxygen by a proton or a Lewis acid, making it a better leaving group and activating the ring for nucleophilic attack by another monomer unit. rsc.orgmdpi.com

In the case of hexafluorooxetane, this pathway is considered highly unfavorable. The six electron-withdrawing fluorine atoms severely reduce the electron density on the ether oxygen atom. This deactivation makes the oxygen atom extremely weakly basic and nucleophilic, and therefore highly resistant to protonation or coordination with electrophiles and Lewis acids. icp.ac.rupuce.edu.ec Consequently, the initiation step for cationic ring-opening is exceptionally difficult, and this mechanistic pathway is not a significant feature of hexafluorooxetane's reactivity under normal conditions.

Radical reactions represent a viable pathway for the decomposition or transformation of the highly stable hexafluorooxetane ring. openstax.org These reactions are typically initiated under high-energy conditions, such as in flames or via photolysis, and involve highly reactive, transient species with unpaired electrons. youtube.comjhuapl.edu

Research has been conducted on the reaction of hexafluorooxetane with hydroxyl (OH) radicals, which are important species in atmospheric chemistry and combustion. amazonaws.com The mechanism likely involves the attack of the radical on the molecule, leading to the scission of a C-C or C-O bond and subsequent decomposition. Unlike hydrocarbon ethers, which readily undergo hydrogen abstraction, the perfluorinated nature of hexafluorooxetane means that radical-induced ring scission is the more probable pathway. openstax.org

Table 2: Radical Reaction Data for Hexafluorooxetane

| Reactant | CAS Number | Reported Data | Significance |

|---|---|---|---|

| Hexafluorooxetane | 425-82-1 | Radiative Efficiency (OH Radical Reactions): 0.37 | Indicates reactivity towards OH radicals, relevant to atmospheric lifetime and decomposition studies. amazonaws.com |

Regioselectivity describes the preferential attack at one atomic site over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over another. For the parent compound, 2,2,3,3,4,4-hexafluorooxetane, the molecule is symmetrical. Therefore, nucleophilic or radical attack on the two carbon atoms adjacent to the oxygen (C2 and C4) are chemically equivalent, making the concept of regioselectivity irrelevant for the unsubstituted ring.

In contrast, for substituted epoxides like hexafluoropropylene oxide (HFPO), regioselectivity is a key feature, with nucleophiles showing an unusual preference for attacking the more sterically hindered carbon atom. mdpi.comnih.gov This has been attributed to electronic effects, including negative hyperconjugation, that strengthen the Cα-O bond. mdpi.comnih.gov Should substituted hexafluorooxetanes be synthesized, it is expected that a balance of steric hindrance and electronic effects would similarly govern the regioselectivity of their ring-opening reactions. Currently, there is a lack of published research focusing on the stereoselective outcomes of hexafluorooxetane ring-opening reactions.

Functionalization and Derivatization Chemistry of Hexafluorooxetane

Despite its relative inertness, hexafluorooxetane can be utilized as a precursor for creating specialized fluorinated molecules and polymers. Its functionalization typically relies on forcing conditions or highly reactive species to achieve ring-opening, thereby introducing new functional groups.

The primary application of hexafluorooxetane is as a monomer in the synthesis of fluoropolymers. ontosight.ai Through ring-opening polymerization, the oxetane (B1205548) ring is opened to form a linear polyether chain, -(O-CF₂-CF₂-CF₂)-. These polymers exhibit the exceptional thermal stability and chemical resistance characteristic of fluorinated materials.

Furthermore, hexafluorooxetane can serve as a foundational building block for synthesizing more complex, non-polymeric fluorochemicals. enamine.net Patent literature describes a process where a derivative of hexafluorooxetane is utilized in a multi-step synthesis. epdf.pub In this example, a product formed from a hexafluorooxetane precursor undergoes reduction with sodium borohydride (B1222165) (NaBH₄) in methanol (B129727). The resulting intermediate is then used to create more complex molecules, demonstrating the role of the hexafluorooxetane core as a scaffold for introducing a perfluorinated propyl ether segment into a target structure. epdf.pub This highlights its utility in creating novel structures for various applications, including pharmaceuticals and advanced materials.

Compound Index

Transformations Involving Peripheral Functional Groups

The reactivity of a functional group attached to the hexafluorooxetane ring is profoundly influenced by the strong electron-withdrawing nature of the perfluorinated oxetane moiety. This influence is primarily electronic, affecting the reaction mechanisms and rates of transformations at the peripheral group.

Nucleophilic Substitution Reactions:

For a hypothetical hexafluorooxetane derivative bearing a leaving group, such as a halogen, on a side chain (e.g., 2-(halomethyl)hexafluorooxetane), nucleophilic substitution reactions are anticipated. savemyexams.comscience-revision.co.uk The reaction would likely proceed via an S\textsubscript{N}2 mechanism for primary halides, where a nucleophile attacks the carbon atom bearing the leaving group. rammohancollege.ac.inchemguide.co.ukbyjus.com The rate of such a reaction would be sensitive to steric hindrance around the reaction center. byjus.com

Common nucleophilic substitution reactions could include:

Hydrolysis: Reaction with hydroxide (B78521) ions to form the corresponding alcohol (e.g., hexafluorooxetane-2-methanol). savemyexams.com

Cyanation: Reaction with cyanide ions to introduce a nitrile group, which can be a precursor to carboxylic acids. savemyexams.com

Amination: Reaction with ammonia (B1221849) or amines to form primary, secondary, or tertiary amines. science-revision.co.uk

The highly electronegative hexafluorooxetane ring would likely decrease the electron density on the side chain, making the electrophilic carbon more susceptible to nucleophilic attack. This could potentially lead to faster reaction rates compared to non-fluorinated analogues.

Reactions of a Carboxylic Acid Group:

A hypothetical hexafluorooxetane-2-carboxylic acid would be expected to undergo reactions typical of carboxylic acids, although its acidity would be significantly enhanced by the inductive effect of the perfluorinated ring. solubilityofthings.com These reactions include:

Esterification: Reaction with an alcohol in the presence of an acid catalyst to form an ester. The equilibrium of this reaction could be influenced by the electronic effects of the hexafluorooxetane ring.

Amide Formation: Reaction with an amine, often requiring a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) to form an amide.

Reduction: Reduction of the carboxylic acid to the corresponding primary alcohol (hexafluorooxetane-2-methanol) using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Illustrative Transformations of Hexafluorooxetane Derivatives:

| Starting Material | Reagent(s) | Product | Reaction Type |

| 2-(Bromomethyl)hexafluorooxetane | NaOH(aq) | Hexafluorooxetane-2-methanol | Nucleophilic Substitution |

| 2-(Bromomethyl)hexafluorooxetane | KCN, Ethanol | Hexafluorooxetane-2-acetonitrile | Nucleophilic Substitution |

| Hexafluorooxetane-2-carboxylic acid | CH₃OH, H⁺ | Methyl hexafluorooxetane-2-carboxylate | Esterification |

| Hexafluorooxetane-2-carboxylic acid | SOCl₂ | Hexafluorooxetane-2-carbonyl chloride | Acyl Halide Formation |

| Hexafluorooxetane-2-carboxylic acid | 1. LiAlH₄, 2. H₂O | Hexafluorooxetane-2-methanol | Reduction |

Reaction Kinetics and Thermodynamic Analyses of Hexafluorooxetane Transformations

The kinetics and thermodynamics of reactions involving functionalized hexafluorooxetanes are expected to be significantly modulated by the perfluorinated ring system.

Reaction Kinetics:

The rates of reactions are dictated by the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. For nucleophilic substitution reactions on a side chain, the electron-withdrawing hexafluorooxetane ring is expected to lower the activation energy for the attack of a nucleophile, thereby increasing the reaction rate.

For instance, in the hydrolysis of a hypothetical methyl hexafluorooxetane-2-carboxylate, the rate would be dependent on the concentration of the ester and the hydrolyzing agent (e.g., hydroxide ion). nih.govresearchgate.net The reaction would likely follow second-order kinetics. ias.ac.inias.ac.in The strong inductive effect of the hexafluorooxetane ring would make the carbonyl carbon of the ester group more electrophilic and thus more susceptible to nucleophilic attack, leading to a faster rate of hydrolysis compared to non-fluorinated esters.

Hypothetical Rate Constants for Ester Hydrolysis at 298 K:

| Ester | Rate Constant (k, M⁻¹s⁻¹) |

| Methyl Acetate | ~0.1 |

| Methyl Trifluoroacetate | ~1000 |

| Methyl Hexafluorooxetane-2-carboxylate (Estimated) | >1000 |

Thermodynamic Analyses:

Thermodynamic analysis provides insight into the feasibility and position of equilibrium of a reaction, governed by the change in Gibbs free energy (ΔG). A negative ΔG indicates a spontaneous reaction. ΔG is composed of enthalpy (ΔH) and entropy (ΔS) changes (ΔG = ΔH - TΔS).

Hypothetical Thermodynamic Data for Carboxylic Acid Dissociation in Water at 298 K:

| Carboxylic Acid | pKa | ΔG° (kJ/mol) |

| Acetic Acid | 4.76 | 27.2 |

| Trifluoroacetic Acid | 0.23 | 1.3 |

| Hexafluorooxetane-2-carboxylic Acid (Estimated) | < 0 | < 0 |

Polymerization Chemistry of Hexafluorooxetane Monomer

Anionic Ring-Opening Polymerization (AROP) of Hexafluorooxetane

Anionic ring-opening polymerization is a chain-growth polymerization that involves the nucleophilic attack of an initiator on the monomer, leading to the opening of the cyclic structure and the formation of a propagating anionic center.

Initiator Systems and Their Influence on Polymerization Kinetics

The selection of an appropriate initiator system is crucial for the successful anionic polymerization of hexafluorooxetane. Due to the high electronegativity of the fluorine atoms, the carbon atoms of the oxetane (B1205548) ring are highly electron-deficient, making them susceptible to nucleophilic attack. Initiator systems for fluorinated epoxides, such as hexafluoropropylene oxide, often employ alkali metal fluorides (e.g., CsF, KF) in the presence of a polar, aprotic solvent. These systems generate a fluoride (B91410) ion, which acts as the nucleophile to initiate polymerization. The kinetics of the polymerization are significantly influenced by the nature of the counter-ion (e.g., Cs+, K+), the solvent, and the reaction temperature. A more reactive initiator and higher temperatures generally lead to faster polymerization rates.

Table 1: Potential Initiator Systems for Anionic ROP of Hexafluorooxetane

| Initiator Type | Examples | Typical Solvents | Influence on Kinetics |

|---|---|---|---|

| Alkali Metal Fluorides | CsF, KF | Tetraglyme, Diglyme | Counter-ion size affects ion-pair dissociation and reactivity. |

| Organometallic Compounds | Alkyllithium, Grignard Reagents | THF, Diethyl ether | Highly reactive, may lead to side reactions if not controlled. |

This table is based on initiator systems used for analogous fluorinated cyclic ethers and represents potential systems for hexafluorooxetane.

Controlled/Living Polymerization Methodologies for Poly(hexafluorooxetane)

Achieving a controlled or "living" polymerization is highly desirable as it allows for the synthesis of polymers with predictable molecular weights, narrow molecular weight distributions (polydispersity), and complex architectures like block copolymers. In a living anionic polymerization, chain termination and transfer reactions are effectively eliminated. For fluorinated monomers, achieving this requires stringent reaction conditions, including high-purity reagents and an inert atmosphere. The stability of the propagating alkoxide anion is key. The strong electron-withdrawing effect of the perfluoroalkyl chain can influence the stability and reactivity of the propagating species. Methodologies to achieve control often involve optimizing temperature, solvent, and initiator concentration to minimize side reactions.

Microstructure Control in Anionically Polymerized Poly(hexafluorooxetane)

The microstructure of poly(hexafluorooxetane) refers to the arrangement of the monomer units within the polymer chain. In the ring-opening of hexafluorooxetane, the nucleophilic attack can theoretically occur at either of the two non-equivalent methylene (B1212753) carbons adjacent to the ether oxygen. The regioselectivity of this attack determines the resulting polymer's microstructure (e.g., head-to-tail, head-to-head). In many anionic ROPs of substituted epoxides and oxetanes, the attack is sterically hindered, leading to a highly regular, regiospecific microstructure. Spectroscopic techniques, particularly ¹⁹F and ¹³C NMR, are essential tools for elucidating the precise microstructure of the resulting polymer.

Cationic Ring-Opening Polymerization (CROP) of Hexafluorooxetane

Cationic ring-opening polymerization is initiated by an electrophilic attack on the ether oxygen of the oxetane ring, generating a tertiary oxonium ion as the active propagating species.

Lewis and Brønsted Acid Initiators for CROP

A variety of strong acids can be used to initiate the CROP of cyclic ethers. These are broadly categorized as Lewis acids and Brønsted acids.

Brønsted Acids: Protonic acids such as trifluoromethanesulfonic acid (triflic acid, CF₃SO₃H) can directly protonate the oxygen atom of the hexafluorooxetane ring to start the polymerization.

Lewis Acids: These initiators, such as boron trifluoride (BF₃), aluminum trichloride (B1173362) (AlCl₃), and antimony pentafluoride (SbF₅), typically require a co-initiator (e.g., water or an alcohol) to generate a protonic acid in situ, which then initiates the polymerization.

The choice of initiator and co-initiator significantly affects the polymerization rate and the potential for side reactions.

Table 2: Potential Initiators for Cationic ROP of Hexafluorooxetane

| Initiator Type | Examples | Mechanism of Initiation |

|---|---|---|

| Brønsted Acids | Triflic Acid (CF₃SO₃H), Sulfuric Acid (H₂SO₄) | Direct protonation of the ether oxygen. |

| Lewis Acids | Boron Trifluoride (BF₃), Antimony Pentafluoride (SbF₅) | Coordination to the ether oxygen, often with a protic co-initiator. |

This table outlines common CROP initiators for cyclic ethers, suggesting potential candidates for hexafluorooxetane.

Investigation of Chain Transfer and Termination Events in Hexafluorooxetane CROP

Cationic ring-opening polymerizations are often plagued by chain transfer and termination reactions, which can limit the final molecular weight of the polymer and broaden its distribution.

Chain Transfer: This process involves the transfer of the active cationic center from a growing polymer chain to another species, such as a monomer, solvent, or another polymer chain. This terminates the growth of the original chain while initiating a new one.

Termination: This is the irreversible deactivation of the propagating oxonium ion. Termination can occur through combination with a counter-ion, reaction with impurities (like water), or intramolecular cyclization reactions ("backbiting") to form stable, non-propagating cyclic oligomers.

For the CROP of hexafluorooxetane, the nature of the counter-ion derived from the initiator (e.g., SbF₆⁻, CF₃SO₃⁻) is critical. A less nucleophilic counter-ion will reduce the likelihood of termination by ion recombination, favoring propagation and leading to higher molecular weight polymers. The study of these events is crucial for optimizing the polymerization process to produce well-defined poly(hexafluorooxetane).

Copolymerization Strategies with Hexafluorooxetane

The copolymerization of hexafluorooxetane with a variety of other monomers opens up a vast design space for materials with a broad spectrum of properties. By strategically combining hexafluorooxetane units with other monomeric structures, chemists can fine-tune the characteristics of the resulting copolymers to meet the demands of specific applications.

Synthesis and Characterization of Random Copolymers

The synthesis of random copolymers incorporating hexafluorooxetane is a key strategy for modifying the properties of traditional polymers. The random insertion of hexafluorooxetane units along a polymer chain can significantly enhance its thermal stability, chemical inertness, and hydrophobicity. Cationic ring-opening polymerization is a common method employed for the synthesis of such copolymers, often involving the copolymerization of hexafluorooxetane with other cyclic ethers like tetrahydrofuran (B95107) (THF).

The characterization of these random copolymers is crucial to understanding their structure-property relationships. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are employed to determine the copolymer composition and the random distribution of the monomer units. Gel Permeation Chromatography (GPC) is used to ascertain the molecular weight and molecular weight distribution of the copolymers. Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide valuable insights into the thermal stability and glass transition temperatures of the resulting materials.

| Monomer 1 | Monomer 2 | Polymerization Method | Resulting Copolymer | Key Properties |

| Hexafluorooxetane | Tetrahydrofuran (THF) | Cationic Ring-Opening | Random Copolymer | Enhanced thermal stability, chemical resistance |

Preparation of Block and Graft Copolymers Containing Hexafluorooxetane Units

Beyond random copolymers, the synthesis of block and graft copolymers containing hexafluorooxetane units allows for the creation of materials with well-defined microphase-separated morphologies and a unique combination of properties.

Block Copolymers: The preparation of block copolymers often involves sequential monomer addition in a living polymerization process. For instance, a block of a non-fluorinated polymer can be synthesized first, followed by the addition of hexafluorooxetane to grow a distinct poly(hexafluorooxetane) block. This results in amphiphilic block copolymers that can self-assemble into various nanostructures in selective solvents or in the bulk. The synthesis of well-defined block copolymers requires precise control over the polymerization process to ensure narrow molecular weight distributions and controlled block lengths.

Graft Copolymers: Graft copolymers featuring poly(hexafluorooxetane) side chains on a polymer backbone can be prepared using two primary methods: "grafting from" and "grafting to". In the "grafting from" approach, initiating sites are created along a polymer backbone, from which the hexafluorooxetane monomers are polymerized. The "grafting to" method involves the synthesis of pre-formed poly(hexafluorooxetane) chains with reactive end groups that are then attached to a complementary functionalized polymer backbone. These graft copolymers are particularly useful for modifying the surface properties of materials, imparting characteristics such as hydrophobicity and low friction.

| Copolymer Architecture | Synthesis Strategy | Resulting Structure | Potential Applications |

| Block Copolymer | Sequential Living Polymerization | A-B Diblock, A-B-A Triblock | Nanostructured materials, surfactants |

| Graft Copolymer | "Grafting from" or "Grafting to" | Polymer backbone with poly(hexafluorooxetane) side chains | Surface modification, compatibilizers |

Advanced Polymer Architectures and Topological Control

The development of controlled polymerization techniques has enabled the synthesis of polymers with complex and well-defined architectures beyond simple linear chains. The incorporation of hexafluorooxetane into these advanced architectures offers a pathway to novel materials with highly specific and enhanced functionalities.

Star Polymers: Star-shaped polymers with poly(hexafluorooxetane) arms can be synthesized using a "core-first" or an "arm-first" approach. In the "core-first" method, a multifunctional initiator is used to simultaneously grow multiple poly(hexafluorooxetane) arms. The "arm-first" approach involves the synthesis of linear poly(hexafluorooxetane) chains with a reactive end group, which are then linked to a multifunctional core molecule. These star polymers exhibit unique solution and bulk properties compared to their linear counterparts, including lower viscosity and a higher density of functional end groups.

Hyperbranched Polymers: Hyperbranched polymers based on hexafluorooxetane can be synthesized through the polymerization of an ABx-type monomer, where 'A' and 'B' are reactive groups that can undergo a condensation reaction. While the synthesis of a specific ABx monomer derived from hexafluorooxetane is a synthetic challenge, the resulting hyperbranched polymers would possess a highly branched, globular structure with a multitude of chain ends. This architecture leads to properties such as high solubility and low viscosity.

Topological Control: The ability to control the topology of polymers containing hexafluorooxetane is crucial for fine-tuning their macroscopic properties. Techniques that allow for the synthesis of cyclic or dendritic structures offer further avenues for creating materials with unique characteristics. The precise placement of hexafluorooxetane units within these complex architectures can lead to materials with tailored surface properties, self-assembly behaviors, and host-guest chemistry capabilities. The ongoing research in this area is focused on developing new synthetic methodologies that provide greater control over the molecular architecture and topology of hexafluorooxetane-containing polymers.

| Polymer Architecture | Synthetic Approach | Key Structural Features | Potential Advantages |

| Star Polymer | "Core-first" or "Arm-first" | Multiple arms radiating from a central core | Lower viscosity, high end-group functionality |

| Hyperbranched Polymer | Polymerization of ABx monomers | Highly branched, globular structure | High solubility, low viscosity |

Advanced Spectroscopic and Structural Characterization Methodologies for Hexafluorooxetane and Its Polymers

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for the detailed structural analysis of fluoropolymers. specificpolymers.comeurekaselect.com By examining the magnetic properties of atomic nuclei, NMR provides insights into the chemical environment, connectivity, and conformation of atoms within a molecule. measurlabs.com For hexafluorooxetane and its polymers, a multi-nuclear approach is essential.

Given the high fluorine content, ¹⁹F NMR spectroscopy is a primary and highly sensitive technique for characterizing hexafluorooxetane and its polymers. oxinst.com The ¹⁹F nucleus has a natural abundance of 100% and a high gyromagnetic ratio, resulting in strong NMR signals. The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment, providing detailed information about the different types of fluorine atoms within the polymer chain. researchgate.net

For poly(hexafluorooxetane), distinct signals will be observed for the CF₂ groups in the oxetane (B1205548) ring and any end-groups present. Analysis of ¹⁹F NMR spectra can reveal information about:

Monomer incorporation and regiochemistry: The chemical shifts and coupling patterns can confirm the ring-opening polymerization of hexafluorooxetane and identify the orientation of the monomer units within the polymer chain.

End-group analysis: The signals from fluorine atoms at the chain ends are often distinct from those in the polymer backbone, allowing for their identification and quantification. This is crucial for understanding the polymerization mechanism and for determining the average molecular weight.

Microstructural defects: Irregularities in the polymer chain, such as head-to-head or tail-to-tail linkages, can be identified as they give rise to unique ¹⁹F NMR signals.

Table 1: Representative ¹⁹F NMR Chemical Shift Ranges for Fluorinated Moieties

| Fluorine Environment | Typical ¹⁹F Chemical Shift Range (ppm vs. CFCl₃) |

| -CF₃ | -60 to -85 |

| -CF₂-O- | -80 to -130 |

| -CF₂-C- | -110 to -145 |

| >CF-O- | -130 to -180 |

Note: Specific chemical shifts are highly dependent on the molecular structure and solvent.

While ¹⁹F NMR is paramount, ¹H and ¹³C NMR spectroscopy provide complementary and essential information about the non-fluorinated parts of the polymer structure. specificpolymers.com

¹H NMR: This technique is used to identify and quantify any residual protons in the polymer, which may be present in end-groups or as impurities. For copolymers of hexafluorooxetane with hydrogen-containing monomers, ¹H NMR is critical for determining the copolymer composition. epfl.ch

¹³C NMR: ¹³C NMR provides direct information about the carbon skeleton of the polymer. libretexts.org Although ¹³C has a low natural abundance (1.1%), modern NMR techniques like broadband decoupling and DEPT (Distortionless Enhancement by Polarization Transfer) enhance the signal-to-noise ratio and provide valuable data. libretexts.org The large chemical shift range of ¹³C NMR allows for the resolution of signals from different carbon environments, such as those in the polymer backbone, side chains, and end-groups. organicchemistrydata.org The coupling between ¹³C and ¹⁹F nuclei (¹J(CF), ²J(CF), etc.) provides additional structural information but can also complicate the spectra. Techniques to simplify these spectra are often employed. libretexts.org

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning complex NMR spectra and for determining the connectivity and spatial relationships between different nuclei. creative-biostructure.com For fluoropolymers like poly(hexafluorooxetane), several 2D NMR techniques are particularly useful. researchgate.netresearchgate.net

COSY (Correlation Spectroscopy): Homonuclear COSY experiments, particularly ¹⁹F-¹⁹F COSY, are used to identify through-bond couplings between neighboring fluorine atoms, helping to establish the sequence of monomer units. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of directly bonded nuclei, such as ¹H-¹³C or ¹⁹F-¹³C. emerypharma.com It is extremely powerful for assigning the resonances of specific carbon atoms to their attached fluorine or hydrogen atoms. ohiolink.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-4 bonds), providing information about the connectivity between different functional groups and monomer units.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of nuclei, which is crucial for determining the conformation and stereochemistry of the polymer chain.

The application of these advanced NMR methods allows for a comprehensive elucidation of the primary and secondary structure of poly(hexafluorooxetane). researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Conformational Studies

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. nih.gov These techniques provide a "molecular fingerprint" that is unique to a specific compound and can be used for identification and structural analysis. mt.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. mt.com For poly(hexafluorooxetane), strong absorption bands are expected for the C-F and C-O-C stretching vibrations. The position and intensity of these bands are sensitive to the local molecular environment and conformation. FTIR (Fourier Transform Infrared) spectroscopy is the modern standard, offering high sensitivity and resolution. edinst.com

Raman Spectroscopy: Raman spectroscopy is a light scattering technique where the frequency of the scattered light is shifted by the vibrational modes of the molecule. researchgate.net While C-F bonds can be weak Raman scatterers, the C-C backbone and other symmetric vibrations may be more prominent. Raman spectroscopy is particularly advantageous for analyzing aqueous samples, as water is a weak Raman scatterer. edinst.com

Together, IR and Raman spectroscopy provide complementary information. For instance, a vibration that is strong in the IR spectrum may be weak or absent in the Raman spectrum, and vice versa, due to different selection rules. mt.com These techniques are valuable for:

Confirming the presence of specific functional groups.

Monitoring the polymerization process.

Studying the conformation and crystallinity of the polymer.

Table 2: Characteristic Vibrational Frequencies for Bonds in Poly(hexafluorooxetane)

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| C-F Stretch | 1000 - 1400 |

| C-O-C Stretch (ether) | 1050 - 1150 |

| C-C Stretch | 800 - 1200 |

Mass Spectrometry (MS) Techniques for Molecular Weight and End-Group Analysis of Oligomers and Polymers

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of molecules. free.fr For polymers, which consist of a distribution of chain lengths, MS can provide detailed information about the molar mass distribution and the chemical nature of the end-groups. psu.edu

Analyzing high molecular weight, and often insoluble, fluoropolymers by MS can be challenging. researchgate.net Techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) have been developed to gently ionize and vaporize large molecules without significant fragmentation. psu.eduresearchgate.net

MALDI-MS: In this technique, the polymer sample is co-crystallized with a matrix that absorbs laser energy. The laser pulse desorbs and ionizes the polymer molecules, which are then analyzed by the mass spectrometer. This can provide information on the repeat units and the polymer distribution. researchgate.net

ESI-MS: ESI is particularly useful for analyzing polymers that can be dissolved and ionized in solution. researchgate.net It can be coupled with liquid chromatography (LC) to separate the polymer mixture by size or chemical composition before MS analysis. chromatographyonline.com

MS analysis of poly(hexafluorooxetane) oligomers and polymers can yield valuable data on:

The absolute molecular weight distribution (Mn, Mw, and polydispersity). researchgate.net

The mass of the repeating monomer unit.

The identification of end-groups and any side products from the polymerization reaction.

X-ray Diffraction and Scattering for Crystalline Structure and Polymer Morphology

X-ray diffraction (XRD) and scattering techniques are essential for investigating the solid-state structure and morphology of polymers, particularly their crystalline and amorphous nature. diamond.ac.uk

Wide-Angle X-ray Scattering (WAXS): WAXS, also known as X-ray diffraction, provides information about the arrangement of atoms within the crystalline regions of a polymer. diamond.ac.uk The positions and intensities of the diffraction peaks can be used to determine the unit cell parameters of the crystal lattice. The degree of crystallinity can also be estimated from the relative areas of the crystalline peaks and the amorphous halo. researchgate.net

Small-Angle X-ray Scattering (SAXS): SAXS probes larger-scale structures, on the order of nanometers to micrometers. mdpi.com For semi-crystalline polymers, SAXS is used to determine the long period, which is the average distance between crystalline lamellae. semanticscholar.org This provides insight into the morphology and organization of the crystalline and amorphous phases.

For poly(hexafluorooxetane), these X-ray techniques can be used to:

Determine if the polymer is amorphous or semi-crystalline. acs.org

Characterize the crystal structure of the crystalline domains.

Measure the degree of crystallinity, which significantly influences the mechanical and thermal properties of the polymer. researchgate.net

Investigate the lamellar morphology and its dependence on processing conditions. mdpi.com

Computational and Theoretical Investigations of Hexafluorooxetane Chemistry

Quantum Chemical Calculations on Molecular Structure and Electronic Properties: A Methodological Overview

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. libretexts.orgrsc.org These methods, particularly DFT, are adept at providing insights into the three-dimensional arrangement of atoms and the distribution of electrons, which are key determinants of a molecule's stability and reactivity. soton.ac.uknih.gov

Density Functional Theory (DFT) Studies of Geometric Parameters and Stability

DFT is a widely used computational method for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. molpro.netcp2k.orguni-muenchen.de This process yields crucial geometric parameters such as bond lengths, bond angles, and dihedral angles. rsc.orgarxiv.orgnih.gov For a molecule like hexafluorooxetane, DFT calculations would be instrumental in determining the precise structure of the four-membered oxetane (B1205548) ring and the orientation of the six fluorine atoms. The stability of the molecule can be assessed from the calculated total electronic energy at its optimized geometry. researchgate.net Lower energy values generally indicate higher stability. Furthermore, vibrational frequency analysis, another standard output of DFT calculations, can confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and provides theoretical infrared and Raman spectra. mckendree.educsc.fiq-chem.comgaussian.com

A hypothetical data table for the optimized geometric parameters of hexafluorooxetane, as would be obtained from a DFT calculation, is presented below. Note: The following data is illustrative and not based on actual published research.

| Parameter | Value |

| C-C bond length (Å) | 1.55 |

| C-O bond length (Å) | 1.45 |

| C-F bond length (Å) | 1.35 |

| C-C-O bond angle (°) | 88.0 |

| C-O-C bond angle (°) | 92.0 |

| F-C-F bond angle (°) | 109.5 |

This table is a hypothetical representation of data that would be generated from DFT calculations.

Molecular Electrostatic Potential and Orbital Analysis

The Molecular Electrostatic Potential (MESP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive behavior. libretexts.orgnih.govuni-muenchen.de It is calculated from the electron density and represents the electrostatic force that would be exerted on a positive point charge at various locations around the molecule. uni-muenchen.de MESP surfaces are typically color-coded, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). rsc.orgmdpi.com For hexafluorooxetane, one would expect the highly electronegative fluorine atoms to create regions of negative potential, while the carbon atoms would be more electropositive. The oxygen atom's lone pairs would also contribute to a region of negative potential. cp2k.orgmckendree.edu

Orbital analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides further insight into a molecule's electronic properties and reactivity. nih.gov The energy and shape of the HOMO and LUMO are critical for understanding electron-donating and electron-accepting capabilities, respectively, and are often used to predict the feasibility and mechanism of chemical reactions. semanticscholar.org Time-dependent DFT (TD-DFT) can be employed to calculate electronic excitation energies and predict the molecule's UV-visible absorption spectrum. rsc.orgcam.ac.ukq-chem.com

Reaction Mechanism Elucidation Through Computational Modeling: A General Approach

Computational modeling is a powerful technique for investigating the step-by-step pathways of chemical reactions, providing details that are often difficult or impossible to obtain experimentally. nih.govmdpi.comnih.gov For hexafluorooxetane, this could involve studying its synthesis or its polymerization.

Transition State Search and Intrinsic Reaction Coordinate Analysis

A key aspect of modeling reaction mechanisms is the identification of transition states, which are the highest energy points along a reaction pathway. e3s-conferences.orgnih.govwiley-vch.de The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. wiley-vch.de Various algorithms exist for locating these unstable structures. Once a transition state is found, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. This analysis traces the reaction path from the transition state down to the reactants and products, confirming that the located transition state indeed connects the desired chemical species. e3s-conferences.org

Energy Profile Determination for Synthetic and Polymerization Pathways

By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive energy profile for a reaction can be constructed. researchgate.net This profile provides a visual representation of the thermodynamics and kinetics of the reaction. For the synthesis of hexafluorooxetane, computational modeling could compare the feasibility of different synthetic routes. For its polymerization, such as ring-opening polymerization, the energy profile would reveal the activation barriers for initiation, propagation, and termination steps, offering insights into the polymerization mechanism and the properties of the resulting polymer. nih.govwiley-vch.degithub.iorsc.org The driving force for the ring-opening polymerization of cyclic ethers is often the relief of ring strain. wiley-vch.de

Molecular Dynamics Simulations for Polymer Chain Behavior and Interactions: A Prospective View

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. encyclopedia.pubarxiv.org This technique is particularly well-suited for investigating the behavior of large systems like polymers in various environments. soton.ac.ukbiorxiv.orgrsc.org

For a hypothetical polymer of hexafluorooxetane, poly(hexafluorooxetane), MD simulations could provide valuable information about its bulk properties. The simulations would require a force field, which is a set of parameters that describes the potential energy of the system as a function of the atomic coordinates. soton.ac.ukbiorxiv.orgrsc.org Once a suitable force field is established, MD simulations could be used to study:

Chain Conformation and Dynamics: How the polymer chains fold and move in the amorphous or crystalline state.

Mechanical Properties: Predicting properties like the glass transition temperature, Young's modulus, and stress-strain behavior.

Intermolecular Interactions: Understanding how polymer chains interact with each other and with other molecules, which is crucial for predicting solubility and miscibility with other polymers.

Applications of Hexafluorooxetane and Its Derivatives in Advanced Materials Science

High-Performance Fluorinated Polymers and Elastomers

The incorporation of fluorine into polymer structures imparts a range of desirable properties, including high thermal stability, chemical inertness, and low surface energy. The investigation of hexafluorooxetane as a monomer or comonomer in the synthesis of fluorinated polymers and elastomers is a key area of research aimed at harnessing these characteristics for demanding applications.

Development of Materials with Enhanced Thermal Stability and Chemical Resistance

Polymers derived from hexafluorooxetane, such as poly(hexafluorooxetane), have demonstrated utility in specialized applications requiring robust chemical resistance. Notably, poly(hexafluorooxetane) has been identified as an effective lubricant for pumps, valves, and compressors that handle reactive substances like oxygen and halogens. rsc.org This application underscores the inherent stability of the polymer backbone, which is resistant to degradation even under harsh chemical and thermal conditions.

The exceptional chemical resistance of fluoropolymers, in general, stems from the strength of the carbon-fluorine bond, one of the strongest single bonds in organic chemistry. This inherent stability makes them resistant to a wide array of chemicals, including acids, bases, and organic solvents.

Table 1: General Chemical Resistance of Fluoropolymers

| Chemical Class | Resistance Level |

|---|---|

| Strong Acids | Excellent |

| Strong Bases | Excellent |

| Organic Solvents | Excellent |

| Oxidizing Agents | Excellent |

| Halogens | Good to Excellent |

Note: This table represents the general chemical resistance of fluoropolymers. Specific resistance can vary based on the exact polymer structure, temperature, and concentration of the chemical.

Tailoring Surface Properties for Low Surface Energy Coatings

Fluorinated polymers are renowned for their low surface energy, a property that translates to non-stick (hydrophobic and oleophobic) surfaces. While direct research on hexafluorooxetane-based coatings is limited in publicly available literature, the principles of fluoropolymer chemistry suggest that polymers incorporating the hexafluorooxetane moiety would exhibit low surface energy. This is due to the high density of fluorine atoms on the polymer surface, which minimizes intermolecular forces and thus reduces surface tension.

The development of low surface energy coatings is critical for applications such as anti-fouling surfaces, self-cleaning materials, and protective layers that resist adhesion of contaminants. The theoretical surface energy of fluoropolymers is significantly lower than that of conventional polymers, as illustrated in the table below.

Table 2: Comparative Surface Energy of Various Polymers

| Polymer | Surface Energy (mN/m) |

|---|---|

| Polytetrafluoroethylene (PTFE) | ~18 |

| Poly(dimethyl siloxane) (PDMS) | ~22 |

| Polyethylene (PE) | ~33 |

| Polystyrene (PS) | ~40 |

| Poly(methyl methacrylate) (PMMA) | ~41 |

Data is approximate and can vary based on surface preparation and measurement technique.

Utilization in Dielectric and Optical Applications

The unique electronic structure of fluorinated compounds often leads to desirable dielectric and optical properties. Hexafluorooxetane has been mentioned in the context of gaseous dielectrics, which are used as electrical insulators in high-voltage applications. google.com The high electronegativity of fluorine atoms can lead to materials with low dielectric constants and high dielectric strength, making them suitable for use in capacitors and as insulating layers in electronic components.

Hexafluorooxetane as a Key Intermediate for Specialty Fluorochemicals

Beyond its potential use in polymers, hexafluorooxetane can serve as a valuable building block in the synthesis of a variety of specialty fluorochemicals. Its reactive oxetane (B1205548) ring, combined with the presence of six fluorine atoms, makes it an attractive precursor for creating complex fluorinated molecules.

Building Blocks for Novel Fluorinated Surfactants and Dispersants

Fluorinated surfactants, or fluorosurfactants, are highly effective at reducing surface tension, even at very low concentrations. While direct synthesis routes from hexafluorooxetane are not widely documented, its chemical structure suggests potential as a precursor. The cleavage of the oxetane ring could introduce a fluorinated alkyl chain with a reactive functional group, which could then be further modified to create the hydrophilic head of a surfactant molecule. The resulting surfactants would be expected to exhibit the high thermal and chemical stability characteristic of fluorinated compounds.

Precursors for Advanced Electronic and Energy Materials

The development of new materials for electronic and energy applications is a rapidly advancing field. Fluorinated compounds are being explored for their potential in areas such as electrolytes for batteries and components for fuel cells. The high electronegativity and stability of the C-F bond can contribute to improved performance and longevity of these devices. While specific applications of hexafluorooxetane as a precursor in this domain are not yet established in the literature, its chemical functionality presents possibilities for the synthesis of novel electrolyte additives or components of polymer electrolyte membranes.

Integration into Functional Composites and Hybrid Systems

The integration of hexafluorooxetane and its derivatives into functional composites and hybrid systems represents a sophisticated approach to engineering advanced materials with tailored properties. By combining the unique characteristics of fluorinated oxetane polymers with other materials, such as inorganic nanoparticles or other polymers, it is possible to create composites and hybrid systems with enhanced thermal stability, improved mechanical performance, and specific dielectric properties. These materials are finding applications in a variety of high-performance fields where conventional materials fall short.

The incorporation of fluorinated polymers can lead to materials with low dielectric constants and high thermal stability. For instance, the introduction of fluorinated graphite (B72142) into a polytetrafluoroethylene (PTFE) matrix has been shown to significantly improve the in-plane thermal conductivity while maintaining excellent dielectric properties. mdpi.com In one study, a PTFE composite with a low loading of fluorinated graphite exhibited a six-fold increase in thermal conductivity compared to pure PTFE, with a dielectric constant of 2.06 and a low dielectric loss at 40 GHz. mdpi.com

Hybrid materials based on block copolymers containing fluorinated segments are also an area of active research. nih.govmdpi.com These copolymers can self-assemble into nanostructured materials, and the incorporation of nanoparticles can further enhance their properties. mdpi.com For example, fluorinated block copolymers have been synthesized and used as surfactants in polymerization processes. rsc.org

Polyurethanes incorporating oxetane-derived blocks with semifluorinated pendant groups have been developed to control surface properties and wetting behavior. acs.org The unique wetting characteristics of these polyurethanes are influenced by the content of the fluorinated oxetane component. acs.org

The development of composites often involves the use of fillers to enhance specific properties. For example, hexagonal boron nitride (h-BN) is used to improve thermal conductivity in polymer composites. researchgate.net Similarly, inorganic fillers are used to create heat-resistant polymer composites. mdpi.com The mechanical properties of composites can also be tailored through the integration of various fibers and nanoparticles. e3s-conferences.orgresearchgate.net

While direct research on composites and hybrid systems specifically utilizing "hexafluorooxetane" is not extensively detailed in the provided search results, the broader field of fluoropolymer composites provides a strong indication of the potential benefits. The data from studies on similar fluorinated polymers suggest that hexafluorooxetane-based materials would likely impart desirable properties such as low dielectric constant, high thermal stability, and chemical resistance to the resulting composites and hybrid systems.

Below are interactive data tables summarizing the properties of related fluoropolymer composites, which can serve as a reference for the expected performance of hexafluorooxetane-based systems.

| Material Composition | Property | Value | Reference |

| PTFE + 0.5 wt% Fluorinated Graphite | In-plane Thermal Conductivity | 1.21 W·m⁻¹·K⁻¹ | mdpi.com |

| PTFE + 0.5 wt% Fluorinated Graphite | Dielectric Constant (at 40 GHz) | 2.06 | mdpi.com |

| PTFE + 0.5 wt% Fluorinated Graphite | Dielectric Loss (at 40 GHz) | 0.0021 | mdpi.com |

| PPO + 25 vol% BN + 25 vol% Al2O3 | Thermal Conductivity | 2.18 W·m⁻¹·K⁻¹ | researchgate.net |

| PPO + 25 vol% BN + 25 vol% Al2O3 | Dielectric Loss (at 10 GHz) | 0.0011 | researchgate.net |

Table 1: Thermal and Dielectric Properties of Fluoropolymer Composites

| Material Composition | Property | Value | Reference |

| Kenaf Fiber + 17.5 wt% Titanium Nanoparticles | Tensile Strength | 60 MPa | e3s-conferences.org |

| Kenaf Fiber + 17.5 wt% Titanium Nanoparticles | Flexural Strength | 68.41 MPa | e3s-conferences.org |

| Kenaf Fiber + 17.5 wt% Titanium Nanoparticles | Impact Energy | 5.17 J | e3s-conferences.org |

| ETFE / AP / MK (60/20/20 wt%) | Elastic Modulus | 1.6 GPa | mdpi.com |

| ETFE / AP / MK (60/20/20 wt%) | Tensile Strength | 27 MPa | mdpi.com |

Table 2: Mechanical Properties of Polymer Composites

Future Research Directions and Uncharted Territories in Hexafluorooxetane Chemistry

Exploration of Asymmetric Synthesis and Chiral Hexafluorooxetane Derivatives

The introduction of chirality into fluorinated molecules can have profound effects on their biological activity and material properties. However, the asymmetric synthesis of chiral compounds featuring a perfluorinated oxetane (B1205548) ring is a formidable challenge that remains largely unexplored. Current research provides a foundation in the asymmetric synthesis of fluorinated oxetanes, which could serve as a launchpad for future work on hexafluorooxetane derivatives.

Future research efforts will likely focus on adapting existing organocatalytic strategies. For instance, methods using asymmetric thiourea (B124793) and squaramide catalysis have been successful in producing α-oxetanyl alkyl halides with high enantioselectivity. lookchem.com Another promising route involves the formal [2+2] cycloaddition of fluorinated ketones and aldehydes, catalyzed by chiral N-heterocyclic carbenes, to generate fluorinated oxetanes. acs.org Adapting these methods to accommodate the high electrophilicity and unique steric profile of a perfluorinated starting material or intermediate will be a primary objective.

A key area of investigation will be the development of catalysts capable of controlling the stereochemistry during the formation or functionalization of the hexafluorooxetane ring. This could involve designing novel chiral ligands for metal-catalyzed reactions or new organocatalysts that can operate effectively on highly fluorinated substrates. The successful synthesis of chiral hexafluorooxetane derivatives would open doors to new classes of chiral building blocks for pharmaceuticals, agrochemicals, and advanced materials where specific stereoisomers are required for optimal function.

Table 1: Potential Strategies for Asymmetric Synthesis of Chiral Fluorinated Oxetanes

| Synthetic Strategy | Catalyst Type | Potential Application to Hexafluorooxetane | Key Challenge |

|---|---|---|---|

| Asymmetric [2+2] Cycloaddition | Chiral N-Heterocyclic Carbenes (NHCs) | Synthesis of substituted chiral fluorinated oxetane rings. acs.org | Adapting catalysts for perfluorinated precursors. |

| Organocatalytic Halogenation | Chiral Thioureas/Squaramides | Introduction of functional handles onto a pre-formed oxetane ring with stereocontrol. lookchem.com | Reactivity and selectivity on a fully fluorinated ring. |

| Enantioselective Ring Opening | Chiral Lewis Acids | Desymmetrization of prochiral substituted hexafluorooxetanes. | Synthesis of suitable prochiral starting materials. |

| Biocatalytic Approaches | Engineered Enzymes | Stereoselective synthesis or modification of the oxetane ring. | Enzyme stability and activity with fluorinated substrates. |

Development of Bio-Inspired and Environmentally Benign Transformations

Traditional fluorination chemistry often involves harsh reagents and conditions, posing environmental and safety concerns. numberanalytics.com A significant future direction for hexafluorooxetane chemistry is the development of "green" and bio-inspired synthetic methodologies. monash.edu This aligns with a broader push in the chemical industry towards sustainability. monash.edud-nb.info

Biocatalysis has emerged as a powerful tool for green chemistry, and its application to organofluorine compounds is a burgeoning field. numberanalytics.com Future research will likely target the discovery and engineering of enzymes, such as fluorinases or cytochrome P450s, that can perform selective transformations on the hexafluorooxetane molecule or its precursors. numberanalytics.comnih.gov Directed evolution could be employed to tailor these biocatalysts to handle the unique electronic nature of perfluorinated substrates, potentially enabling reactions under mild, aqueous conditions. numberanalytics.com The "fluorous effect," where highly fluorinated molecules exhibit unique phase behavior, could be harnessed to create novel biocatalytic systems with enhanced stability and recyclability. d-nb.info

Beyond biocatalysis, developing environmentally benign synthesis routes for the hexafluorooxetane monomer itself is crucial. This could involve exploring solvent-free reaction conditions, using recyclable catalysts, or designing processes based on feedstocks derived from renewable resources. acs.orggoogle.fr Such advancements would reduce the environmental footprint associated with the production and use of hexafluorooxetane-based materials. monash.edu

Rational Design of Next-Generation Poly(hexafluorooxetane) Materials with Tailored Properties

Poly(hexafluorooxetane) is known for its efficacy as a lubricant for reactive gases like oxygen and halogens. rsc.org However, the potential of this polymer is far greater. The future lies in the rational design of new poly(hexafluorooxetane)-based materials with precisely tailored properties for specific high-value applications. This requires moving beyond empirical discovery to a design-led approach, often leveraging computational tools. researchgate.netaip.org

Computational chemistry and materials modeling can predict how modifications to the polymer chain will affect its bulk properties. researchgate.net For example, simulations can guide the design of copolymers of hexafluorooxetane with other monomers to achieve a desired balance of thermal stability, chemical resistance, dielectric constant, and mechanical flexibility. mdpi.com This approach is critical for developing materials for advanced applications such as low-k dielectrics for microelectronics, high-performance seals for extreme environments, or specialized membranes for separations. mdpi.comgoogle.com